6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid
説明
特性
IUPAC Name |
6-bromo-2-[(E)-2-pyridin-4-ylethenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-12-2-4-16-14(9-12)15(17(21)22)10-13(20-16)3-1-11-5-7-19-8-6-11/h1-10H,(H,21,22)/b3-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNHYSSJHQAITJ-HNQUOIGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)C=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)/C=C/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds structurally similar to 6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid exhibit significant anticancer properties. For instance, studies have demonstrated that quinoline derivatives can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. A notable study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, showcasing its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against various bacterial strains, suggesting its potential use in developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Skin Care Applications
The compound's properties have led to its investigation in cosmetic formulations, particularly for skin care products. Its ability to penetrate skin layers and deliver active ingredients effectively makes it a candidate for use in anti-aging creams and serums. Studies have shown that formulations containing this compound can improve skin hydration and elasticity, supporting its role as a beneficial additive in cosmetic products .
Formulation Stability
Research on the stability of cosmetic formulations containing this compound indicates that it contributes positively to the stability of emulsions. Stability tests have demonstrated that incorporating this compound helps maintain the physical and chemical integrity of cosmetic products over time .
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline, including this compound, showed promising results against breast cancer cell lines, with IC50 values indicating potent cytotoxicity .
- Antimicrobial Efficacy : Another research article highlighted the antimicrobial testing of this compound against Staphylococcus aureus and Escherichia coli, reporting significant inhibition zones compared to control groups .
- Cosmetic Formulation Development : A recent formulation study evaluated various concentrations of this compound in moisturizing creams, finding enhanced moisture retention and improved sensory attributes in formulations containing this compound .
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom enhances its reactivity, allowing it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and biological context.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences electronic properties and biological activity:
- 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (30): Replacing the pyridinyl ethenyl group with a thiophene ring introduces sulfur-mediated interactions. This compound exhibits a molecular weight of 352.22 (C₁₅H₁₀BrNO₂S) and is synthesized via microwave-assisted methods, offering higher reaction efficiency compared to traditional heating .
- 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid (CAS 351329-64-1): The methoxy group enhances lipophilicity (logP ≈ 3.5) and may improve membrane permeability. Its molecular formula is C₁₇H₁₂BrNO₃ (MW 358.19) .
Table 1: Position 2 Substituent Comparison
| Compound Name | Substituent | Molecular Formula | MW | Key Properties |
|---|---|---|---|---|
| Target Compound | 2-(Pyridin-4-yl)ethenyl | C₁₇H₁₂BrN₂O₂ | ~372 | Enhanced π-π interactions |
| 6-Bromo-2-(5-methylthiophen-2-yl) (30) | Thiophene | C₁₅H₁₀BrNO₂S | 352.22 | Sulfur-mediated binding |
| CAS 351329-64-1 | 3-Methoxyphenyl | C₁₇H₁₂BrNO₃ | 358.19 | Increased lipophilicity |
Halogen and Functional Group Modifications
- 6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (29): Substituting bromine with chlorine reduces molecular weight (MW 273.68 vs. ~372 for the target compound) and alters halogen bonding strength. This impacts pharmacokinetics, as chlorine is less polarizable than bromine .
- 6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (28): Fluorine’s electronegativity enhances metabolic stability but reduces steric bulk (MW 257.22) .
Carboxylic Acid Derivatives
Conversion of the carboxylic acid to amides or esters alters solubility and bioactivity:
- 6-Bromo-N-[1-(4-cyanobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(trifluoromethyl)quinoline-4-carboxamide (7): The trifluoromethyl group and pyrazole amide enhance binding to hydrophobic enzyme pockets (MW 557.34, C₂₅H₁₈BrF₃N₄O) .
- Ethyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate: Propargyl groups enable click chemistry modifications, broadening applications in bioconjugation (MW 305.75, C₁₅H₁₂ClNO₃) .
Key Research Findings
- Biological Activity: Brominated quinolines, such as 6-Bromo-2-(trifluoromethyl)quinoline-4-carboxamide derivatives, show promise as GLUT1 inhibitors, with IC₅₀ values in the nanomolar range .
- Material Science Applications: The pyridinyl ethenyl group in the target compound may enhance charge transport in organic semiconductors, as seen in related quinoline-based materials .
生物活性
6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid (CAS Number: 926204-88-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 6-bromo-2-[(E)-2-pyridin-4-ylethenyl]quinoline-4-carboxylic acid
- Molecular Formula : C17H11BrN2O2
- Molecular Weight : 355.19 g/mol
- Purity : ≥95% .
The biological activity of this compound primarily involves its interaction with various biological targets:
- Anticancer Activity : Studies have shown that quinoline derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The compound may disrupt cell cycle progression and inhibit tumor growth by targeting specific signaling pathways, such as the MAPK and PI3K/Akt pathways.
- Antimicrobial Properties : Preliminary data suggest that this compound has antimicrobial activity against certain bacterial strains, possibly through the inhibition of bacterial DNA gyrase or topoisomerases, which are essential for DNA replication.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like COX and LOX, contributing to its potential use in treating inflammatory diseases.
Biological Activity Data Table
Case Studies
- Anticancer Efficacy :
- Antimicrobial Testing :
- Inflammation Model :
Q & A
Q. What are the standard synthetic routes for preparing 6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid?
The synthesis typically involves:
- Quinoline Core Formation : Modified Skraup synthesis using aniline derivatives and glycerol under acidic conditions .
- Bromination : Position-selective bromination using N-bromosuccinimide (NBS) in acetic acid under reflux .
- Ethenyl-Pyridine Coupling : Suzuki-Miyaura coupling with pyridin-4-ylboronic acid, catalyzed by Pd(PPh₃)₄ in a mixed solvent system (e.g., DMF/H₂O) .
- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates using NaOH/EtOH .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regioselectivity of bromination and coupling efficiency. For example, the ethenyl proton signal appears as a doublet near δ 7.5–8.0 ppm .
- HRMS : Validates molecular weight (e.g., m/z 383.0157 for [M+H]⁺) .
- X-ray Crystallography : Resolves spatial arrangement of the bromine and pyridin-4-yl groups .
Q. How is the compound’s solubility optimized for biological assays?
- Use DMSO for stock solutions (≤10 mM). For aqueous buffers, adjust pH to 7–8 with NaOH to deprotonate the carboxylic acid group. Co-solvents like PEG-400 or cyclodextrins enhance solubility .
Advanced Research Questions
Q. How can competing byproducts during bromination or coupling steps be minimized?
- Bromination : Control reaction temperature (0–5°C) to suppress di-bromination. Monitor reaction progress via TLC (hexane:EtOAc, 3:1) .
- Coupling : Use PdCl₂(dppf) as a catalyst for higher selectivity. Purify via column chromatography (silica gel, gradient elution) to isolate mono-coupled products .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Assay Standardization : Normalize cell viability assays (e.g., MTT) using a reference inhibitor (e.g., staurosporine).
- Metabolic Stability Testing : Compare hepatic microsome half-life (e.g., human vs. murine) to identify species-specific degradation .
- SAR Analysis : Synthesize analogs (e.g., replacing bromine with Cl or CF₃) to isolate electronic effects .
Q. How does computational modeling inform the design of derivatives?
- Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., kinase domains). The pyridin-4-yl group shows strong π-π stacking with tyrosine residues .
- DFT Calculations : Optimize substituent positions (e.g., bromine) to enhance electron-withdrawing effects on the quinoline ring .
Q. What advanced techniques validate metal-chelation properties?
- UV-Vis Titration : Monitor λₘₐₓ shifts upon addition of Cu²⁺ or Fe³⁺ ions.
- EPR Spectroscopy : Detect unpaired electrons in paramagnetic complexes (e.g., Cu²⁺-ligand complexes) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
